molecular formula C19H36O4 B1631784 Nonadecanedioic acid CAS No. 6250-70-0

Nonadecanedioic acid

Cat. No. B1631784
CAS RN: 6250-70-0
M. Wt: 328.5 g/mol
InChI Key: IFAWYXIHOVRGHQ-UHFFFAOYSA-N
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Description

Nonadecanedioic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a 19-carbon saturated fatty acid with the chemical formula CH3(CH2)17COOH .


Synthesis Analysis

Plant oil-based linear aliphatic polyamides from 1.19-nonadecanedioic acid and aliphatic diamines of different chain lengths have been synthesized . The polyamides were synthesized with high molecular weights of 26,000 to 52,000 .


Molecular Structure Analysis

The molecular formula of Nonadecanedioic acid is C19H36O4 . The InChI representation is InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23) .


Chemical Reactions Analysis

Nonadecanedioic acid is a long-chain fatty acid . It has been used in the synthesis of plant oil-based linear aliphatic polyamides .


Physical And Chemical Properties Analysis

Nonadecanedioic acid has a molecular weight of 328.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 18 .

Scientific Research Applications

Polymer Precursors from Natural Oils

  • Polymer Precursors

    Nonadecanedioic acid derivatives, such as dimethyl 1,19-nonadecanedioate, are produced via catalytic reactions involving natural oils like olive, rapeseed, or sunflower oils. These derivatives serve as precursors for polymers and are generated using catalysts like palladium and methanesulfonic acid. This process is significant for sustainable chemistry and the development of eco-friendly materials (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).

  • Transesterification and Methoxycarbonylation

    A variety of plant oils can be converted into 1,19-nonadecanedioate through transesterification, isomerization, and methoxycarbonylation processes, highlighting the versatility of nonadecanedioic acid in deriving valuable compounds from renewable resources (Walther, Martin, & Köckritz, 2013).

Applications in Material Science

  • Polyester Precursors

    Nonadecanedioic acid is utilized in generating polyester precursors from tall oil fatty acids, demonstrating its application in producing high-value products from low-value side products in industries like paper manufacturing (Furst, Seidensticker, & Cole-Hamilton, 2013).

  • Monomers and Polycondensates

    Isomerizing alkoxycarbonylation of certain fatty acid esters yields products like dimethyl 1,19-nonadecanedioate, which can be further processed into monomers and polycondensates for advanced material applications. This highlights the potential of nonadecanedioic acid in innovative materials engineering (Stempfle, Quinzler, Heckler, & Mecking, 2011).

Safety and Hazards

Nonadecanedioic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Nonadecanedioic acid has been used in the synthesis of plant oil-based linear aliphatic polyamides . The potential for closed-loop recycling of these polyamides has been demonstrated, which underlines its potential for sustainable applications .

properties

IUPAC Name

nonadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAWYXIHOVRGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978093
Record name Nonadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonadecanedioic acid

CAS RN

6250-70-0
Record name Nonadecanedioic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonadecanedioic Acid
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Record name NONADECANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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